molecular formula C15H19N7O2S2 B14100257 3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione

3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B14100257
M. Wt: 393.5 g/mol
InChI Key: WHMQKEKRQVWHSY-UHFFFAOYSA-N
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Description

3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound that features a unique combination of a purine base with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione typically involves a multi-step process. One common route includes the initial formation of the thiadiazole ring, followed by its attachment to the purine base. The reaction conditions often require the use of specific reagents such as 2-chloroethyl thiocyanate and methyl hydrazinecarbodithioate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions, while the purine base can bind to nucleic acids or proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its combination of a purine base with a thiadiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N7O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C15H19N7O2S2/c1-9-18-19-15(26-9)25-8-7-22-10-11(20(2)14(24)17-12(10)23)16-13(22)21-5-3-4-6-21/h3-8H2,1-2H3,(H,17,23,24)

InChI Key

WHMQKEKRQVWHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C

Origin of Product

United States

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